Cas no 3073-58-3 (Acetamide,N,N'-1,5-pentanediylbis-)

Acetamide, N,N'-1,5-pentanediylbis-, is a bisamide compound characterized by its pentamethylene spacer linking two acetamide functional groups. This structure imparts thermal stability and compatibility with polymeric matrices, making it suitable for applications as a plasticizer, stabilizer, or intermediate in organic synthesis. Its symmetrical design enhances uniformity in reactions, while the amide groups contribute to hydrogen bonding potential, improving adhesion and dispersion in composite materials. The compound is often utilized in high-performance coatings, adhesives, and specialty resins where controlled reactivity and durability are required. Its balanced properties ensure consistent performance in formulations demanding precise molecular interactions.
Acetamide,N,N'-1,5-pentanediylbis- structure
3073-58-3 structure
Product Name:Acetamide,N,N'-1,5-pentanediylbis-
CAS No:3073-58-3
MF:C9H18N2O2
MW:186.251422405243
CID:309856
PubChem ID:100784
Update Time:2025-06-03

Acetamide,N,N'-1,5-pentanediylbis- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N,N'-1,5-pentanediylbis-
    • bis-(acetyl)diaminopentane
    • N,N'-Pentandiyl-bis-acetamid
    • N,N'-pentane-1,5-diyldiacetamide
    • N,N'-pentanediyl-bis-acetamide
    • CS-0256448
    • AQW6DV59QE
    • NSC-366754
    • Z1509147903
    • 3073-58-3
    • CHEBI:181585
    • N,N'-1,5-Pentanediylbis[acetamide]
    • 146695-99-0
    • SCHEMBL1846096
    • N-(5-acetamidopentyl)acetamide
    • pentamethylene bisacetamide
    • DTXSID40952958
    • NSC 366754
    • Acetamide, N,N'-1,5-pentanediylbis-
    • EN300-6488731
    • starbld0043259
    • N,N'-(Pentane-1,5-diyl)diethanimidic acid
    • AKOS040735787
    • CHEMBL3120730
    • NSC366754
    • N,N'-(pentane-1,5-diyl)diacetamide
    • Inchi: 1S/C9H18N2O2/c1-8(12)10-6-4-3-5-7-11-9(2)13/h3-7H2,1-2H3,(H,10,12)(H,11,13)
    • InChI Key: FQKKPLXFGDCBJT-UHFFFAOYSA-N
    • SMILES: O=C(C)NCCCCCNC(C)=O

Computed Properties

  • Exact Mass: 186.13694
  • Monoisotopic Mass: 186.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.2
  • LogP: 1.21070

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Additional information on Acetamide,N,N'-1,5-pentanediylbis-

Recent Advances in the Study of Acetamide, N,N'-1,5-pentanediylbis- (CAS: 3073-58-3): A Comprehensive Research Brief

Acetamide, N,N'-1,5-pentanediylbis- (CAS: 3073-58-3), a compound with significant potential in chemical biology and pharmaceutical research, has recently garnered attention due to its unique structural properties and versatile applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The compound's bifunctional nature, characterized by its acetamide groups linked via a pentanediyl spacer, makes it a promising candidate for drug development and biochemical studies.

Recent studies have explored the synthetic pathways for Acetamide, N,N'-1,5-pentanediylbis-, with a particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that enhances the efficiency of its synthesis, reducing byproduct formation. This advancement is critical for scaling up production for preclinical and clinical studies. Additionally, computational modeling has been employed to predict the compound's stability and reactivity under various physiological conditions, providing valuable insights for its application in drug formulation.

The biological activity of Acetamide, N,N'-1,5-pentanediylbis- has been investigated in the context of its interaction with cellular targets. Preliminary in vitro studies suggest that the compound exhibits moderate inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported its activity against cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. These findings hint at its potential as an anti-inflammatory agent, though further in vivo validation is required to confirm its efficacy and safety profile.

Beyond its enzymatic inhibition, Acetamide, N,N'-1,5-pentanediylbis- has shown promise in drug delivery systems. Its amphiphilic properties enable it to function as a linker in prodrug designs, improving the solubility and bioavailability of hydrophobic therapeutic agents. Research from the European Journal of Pharmaceutical Sciences highlighted its use in conjugating anticancer drugs, resulting in enhanced tumor-targeting capabilities and reduced systemic toxicity. This application aligns with the growing demand for precision medicine and targeted therapies in oncology.

Despite these advancements, challenges remain in fully harnessing the potential of Acetamide, N,N'-1,5-pentanediylbis-. For example, its pharmacokinetic properties, such as absorption and metabolism, are not yet fully characterized. Ongoing studies aim to address these gaps, with a focus on optimizing its chemical structure to improve drug-like properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, Acetamide, N,N'-1,5-pentanediylbis- (CAS: 3073-58-3) represents a versatile compound with significant implications for chemical biology and pharmaceutical research. Recent studies have shed light on its synthesis, biological activity, and therapeutic potential, paving the way for future investigations. As research progresses, this compound may emerge as a key player in the development of novel anti-inflammatory agents and targeted drug delivery systems. Continued interdisciplinary collaboration will be essential to unlock its full potential and address existing limitations.

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